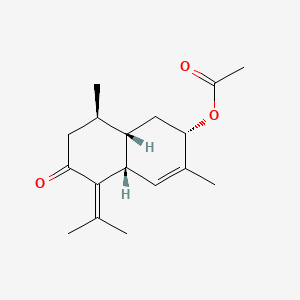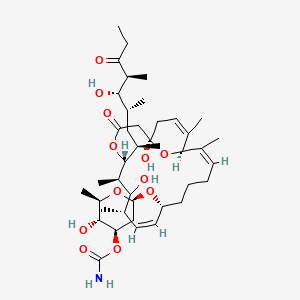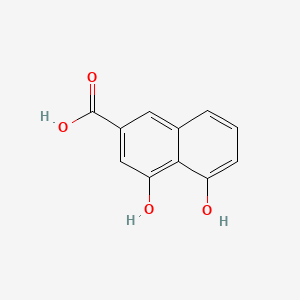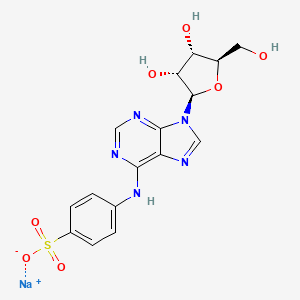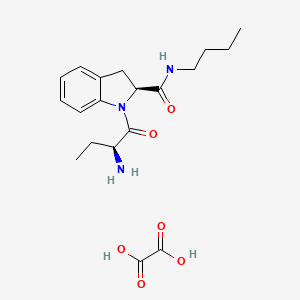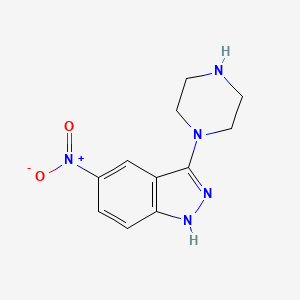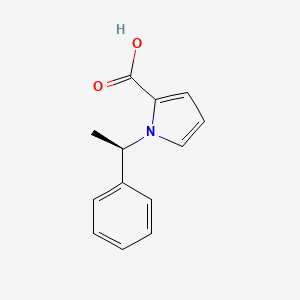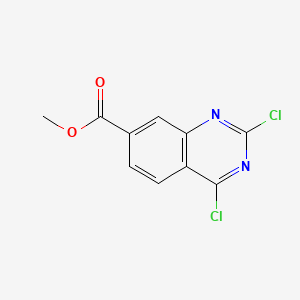
甲基2,4-二氯喹唑啉-7-羧酸酯
描述
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .
科学研究应用
Metal-Catalyzed Cross-Coupling Reactions
Halogenated quinazolinones and quinazolines, such as Methyl 2,4-dichloroquinazoline-7-carboxylate, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Synthesis of Biologically Relevant Compounds
Halogenated quinazolinones and quinazolines can be used to synthesize biologically relevant compounds. For example, 3-substituted 2,6-diarylquinazolin-4(3H)-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4(3H)-oxo precursors . These compounds were found to be ghrelin receptor and vasopressin V1b receptor antagonists .
Synthesis of Tyrosine Kinase Inhibitors
Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of similar compounds.
Synthesis of Aurora A Inhibitors
The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of these inhibitors.
Synthesis of ErbB2 Angiogenesis Inhibitors
The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of these inhibitors.
Hydrogenation Reactions
Methyl 2,4-dichloroquinazoline-7-carboxylate can be used in hydrogenation reactions. For example, it was used in a reaction with Hunig’s base to form a pale yellow solution . The Pd catalyst was added and the mix hydrogenated with a H2 balloon for 1 hour .
安全和危害
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .
属性
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloroquinazoline-7-carboxylate | |
CAS RN |
174074-89-6 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
